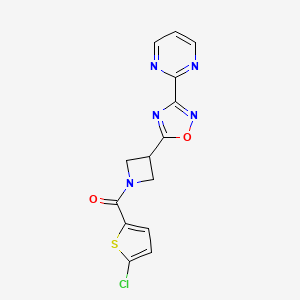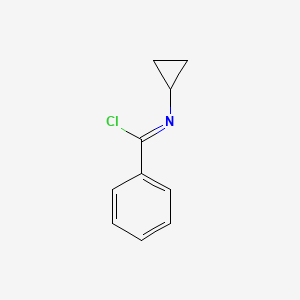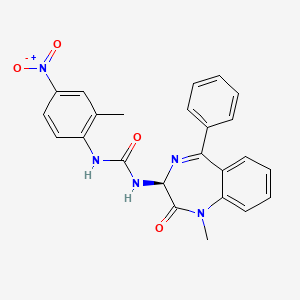
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several different functional groups and heterocyclic rings, including furan, thiophene, isoxazole, and sulfonamide . These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups and heterocyclic rings . The presence of the isoxazole ring could potentially introduce some rigidity into the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups and heterocyclic rings . For instance, the furan and thiophene rings might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of polar functional groups like sulfonamide could impact its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Antibacterial, Antiurease, and Antioxidant Activities : A study demonstrated the synthesis of 1,2,4-Triazole Schiff Base and Amine Derivatives, showcasing significant antiurease and antioxidant activities. These compounds were synthesized from acylhydrazone derivatives, a process potentially analogous to modifications of the query compound, highlighting its utility in generating bioactive molecules (Sokmen et al., 2014).
Photooxygenation and Regiocontrolled Synthesis : Research on 2-thiophenyl-substituted furans, similar in structure to the query compound, led to the regiocontrolled synthesis of γ-hydroxybutenolides via photooxygenation. This process underscores the potential of the query compound in synthetic organic chemistry for constructing complex molecular frameworks (Kotzabasaki et al., 2016).
Docking Studies and Drug Design : A study involving the docking of furan derivatives against various enzymes related to the inflammatory pathway showcased the potential of furan-containing compounds in the development of anti-inflammatory and antithrombotic drugs. This implies that the query compound could be a valuable scaffold in medicinal chemistry (Sekhar et al., 2009).
Material Science and Photovoltaic Applications
- Dye-Sensitized Solar Cells (DSSCs) : Phenothiazine derivatives with furan linkers, similar in motif to the query compound, were synthesized and utilized in DSSCs. The study found that furan-linked derivatives significantly improved solar energy-to-electricity conversion efficiency, suggesting the potential application of the query compound in renewable energy technologies (Kim et al., 2011).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S2/c1-10-14(11(2)22-17-10)24(19,20)16-9-15(18,12-5-3-7-21-12)13-6-4-8-23-13/h3-8,16,18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYOXWKKNICSNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,2-dimethoxyethylsulfamoyl)ethyl]benzamide](/img/structure/B2616577.png)
![Spiro[indoline-3,3'-pyrrolidine]](/img/structure/B2616578.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2616581.png)
![3-(2-(benzyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2616583.png)

![4-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2616588.png)
![3-allyl-5,6-dimethyl-2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2616589.png)




![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2616599.png)
